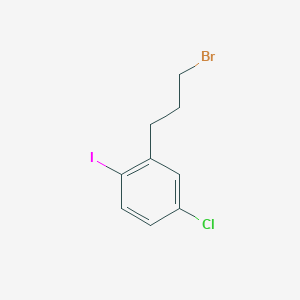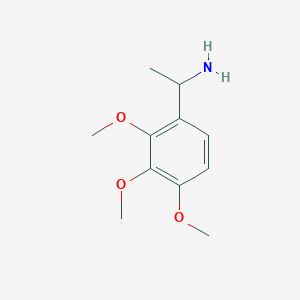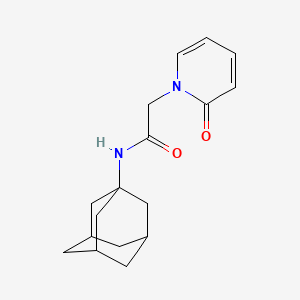
N-(adamantan-1-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(adamantan-1-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide is a synthetic organic compound that features a unique combination of adamantane and dihydropyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with Dihydropyridine: The functionalized adamantane is then coupled with a dihydropyridine derivative under suitable conditions, often involving a base and a coupling reagent.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(adamantan-1-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Functionalized adamantane derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of N-(adamantan-1-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide involves interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, while the dihydropyridine moiety can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-(adamantan-1-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide: shares similarities with other adamantane and dihydropyridine derivatives.
Amantadine: An antiviral and antiparkinsonian drug that contains an adamantane moiety.
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Uniqueness
- The combination of adamantane and dihydropyridine moieties in a single molecule is unique and provides distinct physicochemical properties.
- This compound’s structure allows for diverse chemical modifications, making it a versatile building block for various applications.
特性
分子式 |
C17H22N2O2 |
|---|---|
分子量 |
286.37 g/mol |
IUPAC名 |
N-(1-adamantyl)-2-(2-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C17H22N2O2/c20-15(11-19-4-2-1-3-16(19)21)18-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14H,5-11H2,(H,18,20) |
InChIキー |
JQBHTEPPRIHLTK-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=CC=CC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


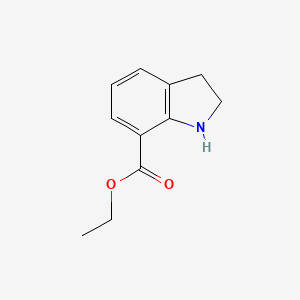
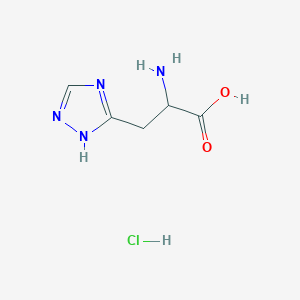
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)

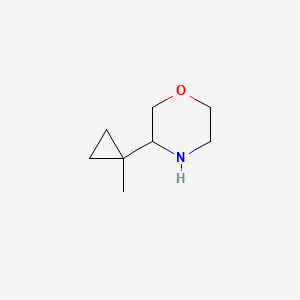
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)

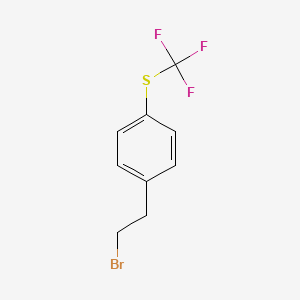
![7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)
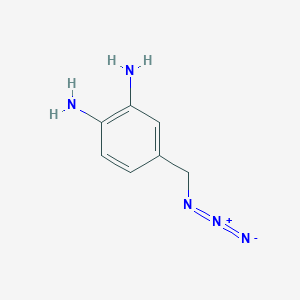
![((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13567847.png)
